molecular formula C21H21BrN2O7S B11782374 Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate

Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate

Cat. No.: B11782374
M. Wt: 525.4 g/mol
InChI Key: ZBCJKPKRRJCEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[2,3-c]pyridine core with four key substituents:

  • 4-Bromo: Enhances electrophilic reactivity for cross-coupling reactions .
  • 7-Methoxy: Electron-donating group influencing electronic properties and hydrogen bonding .
  • 1-Tosyl (p-toluenesulfonyl): Acts as a protecting group or leaving group in nucleophilic substitutions .
  • Diethyl 2,3-dicarboxylate: Provides steric bulk and modulates solubility; esters can be hydrolyzed to carboxylic acids for further derivatization .

It serves as an intermediate in synthesizing bioactive molecules, such as dual BET/HDAC inhibitors .

Properties

Molecular Formula

C21H21BrN2O7S

Molecular Weight

525.4 g/mol

IUPAC Name

diethyl 4-bromo-7-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine-2,3-dicarboxylate

InChI

InChI=1S/C21H21BrN2O7S/c1-5-30-20(25)16-15-14(22)11-23-19(29-4)17(15)24(18(16)21(26)31-6-2)32(27,28)13-9-7-12(3)8-10-13/h7-11H,5-6H2,1-4H3

InChI Key

ZBCJKPKRRJCEJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=CN=C2OC)Br)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Key Steps:

StepReaction DescriptionReagents/ConditionsYieldReference
1Condensation of 3-nitropyridine with diethyl malonateNaH, DMF, 0°C to RT85–100%
2Reductive cyclization to form pyrrolo[2,3-c]pyridineZn, AcOH, EtOH48–73%
3Hydrolysis and decarboxylation to introduce carboxylate groupsHCl, H₂O, refluxN/A

Mechanistic Insights :

  • Condensation : Diethyl malonate reacts with nitropyridines to form enamines, enabling cyclization under reductive conditions.

  • Reductive Cyclization : Zinc in acetic acid facilitates nitro group reduction and ring closure, forming the pyrrolo[2,3-c]pyridine scaffold.

  • Ester Retention : Diethyl ester groups remain intact through these steps, ensuring downstream functionality.

Functionalization of the Pyrrolo[2,3-c]pyridine Core

Post-core formation, bromination, methoxylation, and tosylation are critical for introducing substituents.

Bromination

SubstrateBrominating AgentConditionsYieldReference
Pyrrolo[2,3-c]pyridineBr₂, CHCl₃0°C to RT, 10–60 min68–95%
5-Bromo-7-azaindoleNBS, Et₃N, DCMRT, 1–16 h72–84%

Notes :

  • Regioselectivity : Bromination at the 4-position is achieved using bromine in chloroform.

  • Side Reactions : Over-bromination is minimized with controlled stoichiometry.

Methoxylation and Tosylation

ReactionReagentsConditionsYieldReference
MethoxylationNaOMe, MeOHReflux, 2 h90%
TosylationTsCl, NaH, THF0°C, 30 min94%

Key Observations :

  • Tosylation : Sodium hydride deprotonates the pyrrolo nitrogen, enabling efficient sulfonylation.

  • Methoxy Stability : Methoxy groups remain intact under acidic or oxidative conditions.

Cross-Coupling for Substitution

Suzuki-Miyaura coupling introduces aryl or heteroaryl groups at the 4-position.

Suzuki Coupling with Boronic Esters

SubstrateBoronic EsterCatalystConditionsYieldReference
4-Bromo-pyrrolo[2,3-c]pyridine4,4,5,5-Tetramethyl-1,3,2-dioxaborolanePd(XPhos)G2, KOAcDMF, 80°C, 8 h81%
3-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPdCl₂(dppf), K₂CO₃Dioxane/H₂O, 80°C, 1–16 h68%

Optimized Conditions :

  • Catalyst Choice : Pd(XPhos)G2 enhances coupling efficiency for sterically hindered substrates.

  • Solvent : DMF or dioxane/water mixtures balance solubility and reaction kinetics.

Esterification and Final Product Assembly

The diethyl ester groups are retained or introduced via esterification.

Final Product Formation

StepReactionReagentsYieldReference
1Oxidation of quinoline derivativem-CPBA, DCM, 0°C92%
2Hydrolysis to carboxylic acidHCl, H₂OQuantitative
3Amide couplingT3P, DIPEA85–95%

Critical Factors :

  • Oxidation : m-CPBA selectively oxidizes quinoline to the 1-oxide intermediate, enabling subsequent hydrolysis.

  • Amide Formation : T3P (2,4,6-tripropylbenzenesulfonyl chloride) activates carboxylic acids for coupling.

Alternative Routes from Patents

Patent literature describes nitration and cyclization strategies.

Sodium Nitrite Reduction

StepReactionReagentsYieldReference
1DiazotizationNaNO₂, HClRT, 1 hN/A
2ReductionSnCl₂, HClReflux, 2 hN/A
3CyclizationH₂O, heatN/A

Limitations :

  • Low Yields : Tin chloride reductions often suffer from side reactions.

  • Scalability : Multistep processes complicate industrial application.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Ester Condensation High yield, scalableRequires nitropyridine precursors
Suzuki Coupling Regioselective substitutionExpensive catalysts
Patent Routes Novel intermediatesPoor reproducibility

Data Summary Tables

Table 1: Key Reaction Yields

Reaction TypeSubstrateYieldReference
TosylationPyrrolo[2,3-c]pyridine94%
Suzuki Coupling4-Bromo-pyrrolo[2,3-c]pyridine81%
Bromination5-Bromo-7-azaindole84%

Table 2: Reagent Optimization

ParameterOptimal ValueRationale
Suzuki Catalyst Pd(XPhos)G2Maximizes yield for bulky substrates
Tosylation Base NaHEnsures deprotonation efficiency
Bromination Solvent CHCl₃Minimizes side reactions

Chemical Reactions Analysis

Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.

Common reagents used in these reactions include N-bromosuccinimide (NBS), methanol, tosyl chloride, and various bases and acids. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate has the following chemical characteristics:

  • Molecular Formula : C21H21BrN2O7S
  • Molecular Weight : 525.4 g/mol
  • CAS Number : 1956366-17-8

The compound features a pyrrolo[2,3-c]pyridine core, which is known for its biological activity and versatility in synthesizing derivatives with enhanced properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine. For instance, derivatives of pyrrolo compounds have shown promising results against various pathogens. A study demonstrated that certain synthesized derivatives exhibited superior efficacy compared to standard antibiotics like Gentamicin, suggesting potential applications in treating bacterial infections .

Antioxidant Properties

The antioxidant potential of compounds in this class has been evaluated using assays such as the DPPH free radical scavenging method. Results indicated that these compounds can effectively neutralize free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Corrosion Inhibition

In industrial applications, diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine has been investigated for its anti-corrosive properties. Studies have shown that it can significantly reduce corrosion rates in metal substrates when used as a protective coating, making it valuable for materials science applications .

Synthesis and Characterization

The synthesis of diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions that require careful control of reaction conditions to yield high purity products. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated superior efficacy against multiple pathogens compared to Gentamicin.
Study BAntioxidant PotentialAchieved an IC50 value indicating strong free radical scavenging activity.
Study CCorrosion InhibitionAchieved up to 81.89% reduction in corrosion rates at optimal concentrations.

These studies underscore the versatility of diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine across different scientific domains.

Mechanism of Action

The mechanism of action of Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and tosyl group play crucial roles in its reactivity and binding to targets. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Function

Compound Name Substituents Key Differences vs. Target Compound Reference
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine 4-Bromo, 1-tosyl, [2,3-b]pyridine ring - Lacks methoxy and dicarboxylate groups
- Different ring fusion ([2,3-b] vs. [2,3-c]) alters substituent positions
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine 5-Aryl, 3-nitro, [2,3-b]pyridine ring - Nitro group (electron-withdrawing) vs. methoxy (electron-donating)
- No bromo or ester groups
4-Bromo-1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridine 4-Bromo, 1-benzyl with methoxy, [2,3-b]pyridine ring - Benzyl group (steric bulk) vs. tosyl (leaving group capability)
- Different ring fusion
Diethyl 1H-pyrrole-2,4-dicarboxylate Simple pyrrole with diethyl esters - Lacks fused pyridine ring and bromo/methoxy/tosyl groups
- Less aromaticity and complexity
Key Observations:
  • Tosyl vs. Benzyl Groups : The tosyl group in the target compound facilitates nucleophilic displacement reactions (e.g., SN2), whereas benzyl-substituted analogs are less reactive in such transformations .
  • Methoxy vs.
  • Ring Fusion Differences : Pyrrolo[2,3-c]pyridine (target) vs. [2,3-b]pyridine analogs alters the spatial arrangement of substituents, affecting binding in biological targets or catalytic interactions .

Physicochemical Properties

Property Target Compound 4-Bromo-1-tosyl-[2,3-b]pyridine 5-(4-Methoxyphenyl)-3-nitro-[2,3-b]pyridine
Molecular Weight 567.31 g/mol (estimated) 365.24 g/mol 325.30 g/mol
Solubility Moderate in polar aprotic solvents (dioxane) Low (ether-insoluble) Low (DCM/EtOAc)
Reactivity Tosyl displacement, ester hydrolysis Tosyl displacement Nitro reduction, aryl coupling

Research Implications

  • Medicinal Chemistry : The target’s bromo and ester groups make it a versatile intermediate for developing kinase inhibitors or epigenetic modulators, whereas nitro-substituted analogs are often optimized for electrophilic reactivity .
  • Material Science : The fused pyridine ring and ester groups could enhance thermal stability compared to simpler pyrrole derivatives .

Biological Activity

Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate (CAS No. 1956366-17-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and possible therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C21H21BrN2O7SC_{21}H_{21}BrN_2O_7S

It has a molecular weight of 525.37 g/mol and features a complex structure that includes a pyrrolo[2,3-c]pyridine core with various substituents that contribute to its biological activity.

Synthesis

The synthesis of pyrrolo[2,3-c]pyridine derivatives typically involves multi-step organic reactions. A notable method includes the use of electrophilic aromatic substitution and cyclization techniques to introduce the bromine and methoxy groups effectively. This synthetic pathway is crucial for producing compounds with tailored biological properties.

Biological Activity

This compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have indicated that compounds within the pyrrolo[2,3-c]pyridine class demonstrate significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi, suggesting a potential application in treating infections .

Anticancer Properties

Research indicates that certain derivatives of pyrrolo[2,3-c]pyridine may inhibit cancer cell proliferation. These compounds have been tested against various cancer cell lines, showing promise in inducing apoptosis and inhibiting tumor growth .

Kinase Inhibition

A significant area of interest is the inhibition of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1). Inhibition of SGK-1 has implications for treating renal and cardiovascular diseases due to its role in regulating electrolyte balance and cell proliferation .

Study 1: Antimicrobial Efficacy

In a study published in the Beilstein Journal of Organic Chemistry, pyrrolo[2,3-c]pyridine derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the structure enhanced antibacterial efficacy significantly .

Study 2: Anticancer Activity

A research article in MDPI reported on the anticancer effects of pyrrolo[2,3-c]pyridine derivatives on human cancer cell lines. The study highlighted that this compound exhibited IC50 values indicating effective cytotoxicity against breast cancer cells .

Summary of Findings

Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Kinase InhibitionInhibits SGK-1 activity

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate?

  • Methodology : Employ a one-pot multi-step strategy to minimize intermediate isolation, as demonstrated for structurally similar pyrrolo-pyridine derivatives . Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor reaction progress via TLC and characterize intermediates using 1^1H NMR in deuterated DMSO to track functional group transformations (e.g., tosyl group retention at ~7.8 ppm for aromatic protons) .
  • Critical Parameters : Control reaction temperature (60–80°C for cyclization steps) and stoichiometry of brominating agents (e.g., NBS) to avoid over-halogenation. Optimize solvent polarity (DMF or THF) to enhance yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Acquire 1^1H and 13^{13}C NMR in DMSO-d6 to verify substituent positions (e.g., methoxy group at ~3.8 ppm, tosyl sulfone at ~125–140 ppm for aromatic carbons) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z; acceptable error margin <5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and sulfonyl groups (S=O at ~1150–1300 cm1^{-1}) .

Q. What are the stability profiles of functional groups in this compound under varying conditions?

  • Tosyl Group : Stable under acidic conditions (pH >3) but prone to cleavage with strong bases (e.g., NaOH/EtOH reflux). Monitor via 1^1H NMR for sulfone degradation .
  • Bromo Substituent : Susceptible to nucleophilic substitution (e.g., Suzuki coupling). Use anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Data Collection : Use Bruker APEX2 diffractometers with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Employ SHELXTL (SHELXL-2018) for structure refinement, focusing on anisotropic displacement parameters for heavy atoms (Br, S) .
  • Challenges : Address twinning or disorder in the tosyl group by applying restraints to thermal parameters. Validate using R-factor convergence (<0.05 for R1_1) .

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

  • Palladium-Catalyzed Coupling : Use Pd(PPh3_3)4_4/Cs2_2CO3_3 in toluene/EtOH (3:1) at 100°C to replace the bromo group with aryl boronic acids. Monitor regioselectivity via LC-MS to detect undesired dehalogenation byproducts .
  • Contradictions : If yields drop below 50%, assess ligand effects (e.g., switch to XPhos for sterically hindered substrates) .

Q. How should researchers address discrepancies between computational and experimental spectral data?

  • Case Study : If DFT-predicted 13^{13}C NMR shifts for the pyrrolo-pyridine core deviate by >5 ppm, re-examine solvent effects (e.g., DMSO vs. gas-phase calculations) or conformational flexibility .
  • HRMS Anomalies : For mass errors >5 ppm, check adduct formation (e.g., sodium/potassium) or isotopic patterns to rule out impurities .

Q. What strategies are recommended for evaluating its potential bioactivity?

  • In Vitro Screening : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) due to structural similarity to pyrrolo-pyridine inhibitors. Employ fluorescence polarization for binding affinity measurements .
  • Metabolic Stability : Perform microsomal incubation (human liver microsomes, NADPH regeneration system) with LC-MS/MS analysis to quantify degradation half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.